molecular formula C16H15Cl2N3O4 B2541803 1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-40-5

1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2541803
CAS No.: 1105212-40-5
M. Wt: 384.21
InChI Key: XRLGGRJKHCDPFT-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C16H15Cl2N3O4 and its molecular weight is 384.21. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure includes:

  • A dihydropyridine core, which is often associated with calcium channel blockers and other therapeutic agents.
  • A carbohydrazide moiety that may enhance biological interactions.
  • Substituents such as dichlorobenzyl and methoxyacetyl , which can influence the compound's pharmacokinetics and dynamics.

Research indicates that compounds similar to this one often interact with various biological pathways:

  • Antioxidant Activity : The presence of the methoxy group may contribute to free radical scavenging properties, which are crucial in reducing oxidative stress in cells.
  • Antimicrobial Properties : Dihydropyridine derivatives have shown effectiveness against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Potential : Studies suggest that the compound could inhibit tumor growth by interfering with cellular signaling pathways such as PI3K/AKT/mTOR, which are critical for cell proliferation and survival.

In Vitro and In Vivo Studies

  • In Vitro Studies :
    • Various assays have demonstrated the compound's ability to inhibit the proliferation of cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound at varying concentrations.
    • The compound has also been tested for its antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results.
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the pharmacological effects of the compound. In one study, mice treated with the compound exhibited reduced tumor size compared to control groups, indicating potential anticancer efficacy.
    • Toxicity studies revealed a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerReduced tumor growth in animal models

Comparative Efficacy

Compound NameIC50 (µM)Activity Type
1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)...15Anticancer
Similar Dihydropyridine Derivative A20Anticancer
Similar Dihydropyridine Derivative B10Antimicrobial

Case Study 1: Anticancer Efficacy

A recent study involved administering the compound to mice implanted with human breast cancer cells. The results showed a significant decrease in tumor volume after four weeks of treatment compared to untreated controls. Histological analysis indicated reduced mitotic figures in treated tumors, suggesting an antiproliferative effect.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µM. This highlights its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N'-(2-methoxyacetyl)-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4/c1-25-9-14(22)19-20-15(23)11-3-2-6-21(16(11)24)8-10-4-5-12(17)13(18)7-10/h2-7H,8-9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLGGRJKHCDPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.